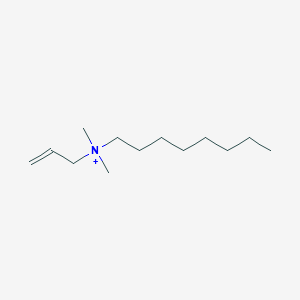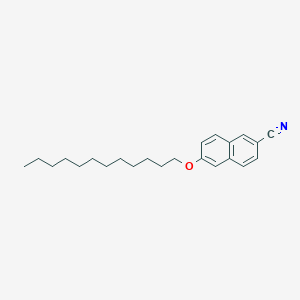
6-(Dodecyloxy)naphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dodecyloxy)naphthalene-2-carbonitrile is an organic compound with the molecular formula C23H29NO It is a derivative of naphthalene, characterized by the presence of a dodecyloxy group at the 6-position and a carbonitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)naphthalene-2-carbonitrile typically involves the alkylation of naphthalene-2-carbonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Dodecyloxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
6-(Dodecyloxy)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in fluorescence microscopy.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6-(Dodecyloxy)naphthalene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The dodecyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Naphthalene-2-carbonitrile: Lacks the dodecyloxy group, making it less lipophilic.
6-Methoxynaphthalene-2-carbonitrile: Contains a methoxy group instead of a dodecyloxy group, resulting in different physical and chemical properties.
6-(Hexadecyloxy)naphthalene-2-carbonitrile: Has a longer alkyl chain, affecting its solubility and interaction with biological membranes.
Uniqueness: 6-(Dodecyloxy)naphthalene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct physical, chemical, and biological properties. Its dodecyloxy group enhances its solubility in organic solvents and its potential for incorporation into lipid environments, making it valuable for various applications in materials science and biology.
Propiedades
Número CAS |
566933-53-7 |
|---|---|
Fórmula molecular |
C23H31NO |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
6-dodecoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C23H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-25-23-15-14-21-17-20(19-24)12-13-22(21)18-23/h12-15,17-18H,2-11,16H2,1H3 |
Clave InChI |
CHHDTOABTPSPCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)
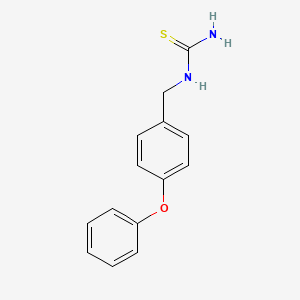
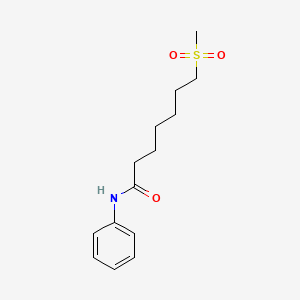
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)


![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
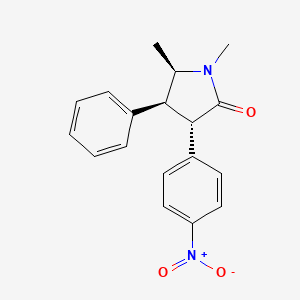
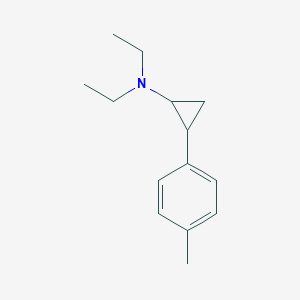
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
